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molecular formula C10H10N2O B8802304 1-Isoquinolinamine, 7-methoxy- CAS No. 42398-75-4

1-Isoquinolinamine, 7-methoxy-

Cat. No. B8802304
M. Wt: 174.20 g/mol
InChI Key: DFGBZXMIKBTZGK-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

Liquid ammonia (220 mL) was added to a solution of 32.8 g of 1-chloro-7-methoxy-isoquinoline in 420 mL of ethanol in a steel vessel. Nitrogen was pressed upon until an initial pressure of 20 atm. was obtained. This reaction mixture was heated for 2 days at 170° C. The solvent was removed in vacuo and the residue dissolved in water. The pH value was adjusted to pH 10 by adding aqueous sodium carbonate solution, followed by extraction with ethyl acetate. The organic extract was washed with brine and dried (Na2SO4). Evaporation of the solvent in vacuo gave pure 7-methoxy-isoquinolin-1-ylamine as a white solid. Yield 24.0 g (81%); m.p. 128-130° C.
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1>C(O)C>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[CH:5][N:4]=[C:3]2[NH2:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
220 mL
Type
reactant
Smiles
N
Name
Quantity
32.8 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=C(C=C12)OC
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
by adding aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CN=C(C2=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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